3-(1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
“3-(1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a complex organic compound that contains a pyrrolidine ring and a thiazolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazolidine ring is another five-membered heterocycle, having sulfur at the first position and nitrogen at the third position .
Synthesis Analysis
The synthesis of such compounds often involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Molecular Structure Analysis
The molecular formula of “3-(1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is C12H12N2O3S2 . The structure includes a pyrrolidine ring and a thiazolidine ring, which contribute to the stereochemistry of the molecule .
Scientific Research Applications
Anti-Inflammatory Properties
Thiophene and its derivatives have been reported to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation, such as arthritis or certain autoimmune diseases .
Antimicrobial Activity
Thiophene derivatives have shown antimicrobial activity . This suggests they could be used in the development of new antimicrobial drugs, which are needed to combat antibiotic-resistant bacteria .
Anticancer Applications
Thiophene derivatives have demonstrated anticancer activity . This suggests they could be used in the development of new anticancer drugs .
Antihypertensive Properties
Thiophene derivatives have been found to have antihypertensive properties . This means they could potentially be used in the treatment of high blood pressure .
Anti-Atherosclerotic Properties
Thiophene derivatives have shown anti-atherosclerotic properties . This suggests they could be used in the prevention or treatment of atherosclerosis, a condition characterized by the buildup of plaque in the arteries .
Use in Organic Semiconductors
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They could be used in the development of organic field-effect transistors (OFETs) and in the fabrication of organic light-emitting diodes (OLEDs) .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This means they could be used to protect metals from corrosion .
Analgesic Properties
Thiophene derivatives have been reported to possess analgesic properties . This suggests they could be used in the development of new pain-relieving drugs .
Future Directions
Mechanism of Action
Target of Action
Thiazolidine motifs, which are part of this compound, are known to be present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Mode of Action
It is known that thiazolidine motifs interact with their targets leading to a variety of biological responses . The presence of sulfur in these motifs enhances their pharmacological properties .
Biochemical Pathways
Given the diverse biological properties of thiazolidine motifs, it can be inferred that multiple pathways could be affected .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine motifs .
Result of Action
Thiazolidine motifs are known to exhibit varied biological properties, suggesting that they could have multiple effects at the molecular and cellular level .
Action Environment
The synthesis of thiazolidine motifs often involves green chemistry, which could potentially influence their action and stability .
properties
IUPAC Name |
3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c15-10-7-19-12(17)14(10)9-1-3-13(5-9)11(16)8-2-4-18-6-8/h2,4,6,9H,1,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKVPWVALCMXLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione |
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